![molecular formula C19H22Br2N2O B14642543 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine CAS No. 53500-60-0](/img/structure/B14642543.png)
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine
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Overview
Description
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzyloxy group and two bromine atoms attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
The synthesis of 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Formation of the Intermediate: The dibrominated product is then reacted with a suitable base to form the corresponding benzyloxy intermediate.
Piperazine Ring Formation: The intermediate is then subjected to nucleophilic substitution with 4-methylpiperazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to understand the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and bromine substituents on the phenyl ring play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its site of action.
Comparison with Similar Compounds
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine can be compared with other similar compounds, such as:
1-benzyl-4-methylpiperazine: Lacks the benzyloxy and bromine substituents, resulting in different chemical and biological properties.
1-(3-chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and pharmacological effects.
1-(3-trifluoromethylphenyl)piperazine: Features a trifluoromethyl group, which significantly alters its electronic properties and interactions with biological targets.
Properties
CAS No. |
53500-60-0 |
---|---|
Molecular Formula |
C19H22Br2N2O |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
1-[(3,5-dibromo-2-phenylmethoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H22Br2N2O/c1-22-7-9-23(10-8-22)13-16-11-17(20)12-18(21)19(16)24-14-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13-14H2,1H3 |
InChI Key |
MLKCKKFGQABBIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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